molecular formula C14H13N3O3 B11847139 4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid CAS No. 152806-10-5

4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid

Cat. No.: B11847139
CAS No.: 152806-10-5
M. Wt: 271.27 g/mol
InChI Key: XYVZGSMUFHBHLY-UHFFFAOYSA-N
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Description

5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid: is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinoxaline core, which is a fused ring system containing both imidazole and quinoxaline moieties. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the imidazoquinoxaline core .

Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium. This method proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of multi-component reactions and catalytic processes, can be applied to scale up the production of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones .

Substitution: : Aromatic nucleophilic substitution reactions are common for this compound, especially when halogenated derivatives are used as starting materials .

Common Reagents and Conditions

    Oxidizing agents: Used for converting methylsulfanyl groups to sulfones.

    Bases: Employed in substitution reactions to facilitate the nucleophilic attack.

    Catalysts: Iridium catalysts are used in cyclization reactions.

Major Products

The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further functionalized to enhance their biological activity .

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-oxo-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid involves its interaction with various molecular targets. These targets include adenosine and benzodiazepine receptors, as well as enzymes like phosphodiesterases (PDE4, PDE9, PDE10A) and kinases (SK2, PIM, IkB) . The compound’s ability to modulate these targets contributes to its diverse biological activities, such as anticancer and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

152806-10-5

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

4-oxo-5-propan-2-ylimidazo[1,5-a]quinoxaline-3-carboxylic acid

InChI

InChI=1S/C14H13N3O3/c1-8(2)17-10-6-4-3-5-9(10)16-7-15-11(14(19)20)12(16)13(17)18/h3-8H,1-2H3,(H,19,20)

InChI Key

XYVZGSMUFHBHLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C(=O)O

Origin of Product

United States

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